Fmoc-Met-Bt

Übersicht

Beschreibung

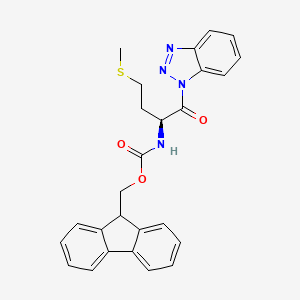

Fmoc-Met-Bt is a chemical compound with the molecular formula C26H24N4O3S . It contains 62 bonds in total, including 38 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 3 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 sulfide, and 1 Triazole .

Synthesis Analysis

Fmoc-Met-Bt is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .

Molecular Structure Analysis

Fmoc-Met-Bt contains a total of 58 atoms, including 24 Hydrogen atoms, 26 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It has 62 bonds in total, including 38 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 3 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 sulfide, and 1 Triazole .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Met-Bt plays a significant role in promoting the morphology and crystal structure of perovskite films . The surface trap states of perovskite films are reduced by the interaction of Fmoc-Met-Bt functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Fmoc-derivatized compounds, such as “Fmoc-Met-Bt”, can be used to create peptide-based hydrogels (PHGs). These hydrogels are biocompatible and can absorb large amounts of water, making them suitable for controlled drug release. They can encapsulate various therapeutic agents and release them at targeted sites within the body .

Diagnostic Imaging Tools

The biocompatible nature of PHGs also makes them useful in diagnostic imaging. They can serve as contrast agents in imaging techniques like MRI, providing better visualization of biological tissues .

Tissue Engineering

PHGs formed from Fmoc-derivatized amino acids can provide a scaffold for cell growth and tissue regeneration. They mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation .

Interface Modification for Solar Cells

Fmoc-derivatized compounds have been used to modify interfaces in perovskite solar cells. “Fmoc-Met-OH”, for example, helps reduce defects in perovskite films, improving the efficiency and stability of the solar cells .

Safety and Hazards

Zukünftige Richtungen

Fmoc-Met-Bt has potential applications in the field of tissue engineering . It has been used in the modification of interfaces for high-efficient perovskite solar cells . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 h .

Wirkmechanismus

Target of Action

The primary target of Fmoc-Met-Bt is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used for protecting amines . The role of this target is crucial in the formation of peptide bonds, which is a fundamental process in the synthesis of proteins.

Mode of Action

Fmoc-Met-Bt interacts with its target, the amine group, through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . This interaction results in the formation of a protected amine that can undergo further reactions without affecting the amine group.

Biochemical Pathways

The key biochemical pathway affected by Fmoc-Met-Bt is the synthesis of peptides . The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS), a method used for the assembly of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS, allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-Met-Bt are largely determined by its chemical structure and the nature of the Fmoc group. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate

Result of Action

The result of the action of Fmoc-Met-Bt is the formation of a protected amine . This allows for the synthesis of peptides without interference from the amine group. The Fmoc group can be removed when no longer needed, revealing the amine group and allowing for further reactions . This process is crucial in the synthesis of complex peptides and proteins.

Action Environment

The action of Fmoc-Met-Bt can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this process . Therefore, the presence and concentration of base in the environment can significantly affect the stability and efficacy of Fmoc-Met-Bt. Furthermore, the Fmoc group has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions . .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMZYQHYMANTL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650294 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Met-Bt | |

CAS RN |

850232-62-1 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)